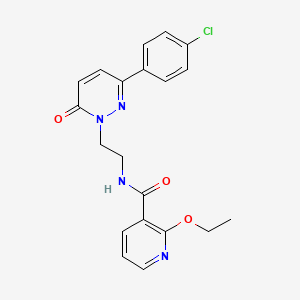

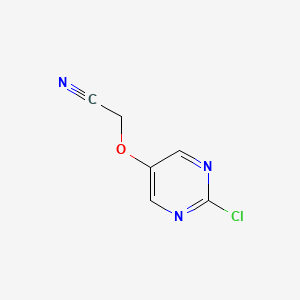

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide, also known as CLP257, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been studied for its ability to modulate ion channels in the nervous system.

Scientific Research Applications

Biginelli Reaction and 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

The Biginelli reaction is a prominent multicomponent reaction (MCR) that has been widely utilized for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea in refluxing ethanol . The DHPM core structure has been identified in various bioactive marine alkaloids, including crambescidins, batzelladines, and monanchocidins. Additionally, both natural and synthetic DHPMs exhibit a broad spectrum of pharmacological applications, such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic properties .

Mechanistic Insights:- Hf (OTf)4 Catalyst : Hafnium triflate (Hf (OTf)4) has been identified as a highly potent catalyst for the Biginelli reaction. Notably, solvent-free conditions significantly enhance the Hf (OTf)4-catalyzed formation of 3,4-dihydropyrimidin-2-(1H)-ones compared to solvent-based conditions .

- Synergistic Effects : The combination of solvent-free conditions and Hf (OTf)4 catalysis accelerates the reaction by enhancing both the imine route and the enamine route. Importantly, it avoids the formation of undesired Knoevenagel adducts .

- Ketone-Enol Tautomerization : Hf (IV) cations play a crucial role in accelerating ketone-enol tautomerization and activating the β-ketone moiety, contributing to the overall reaction rate .

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

This compound can be synthesized based on 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides using a mixture of I2 and Et3N for dehydrosulfurization . However, further research is needed to explore its potential applications.

Thiazolopyrimidine Derivatives as Tyrosinase Inhibitors

Thiazolopyrimidine derivatives have been developed and synthesized as tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme in melanogenesis, making these derivatives relevant for addressing hyperpigmentation .

properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-2-28-20-16(4-3-11-23-20)19(27)22-12-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h3-11H,2,12-13H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMMAAPBWJNYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol](/img/structure/B2356539.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)